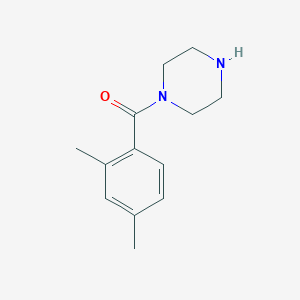

1-(2,4-Dimethylbenzoyl)piperazine

描述

1-(2,4-Dimethylbenzoyl)piperazine is a substituted piperazine derivative characterized by a benzoyl group attached to the piperazine ring at the 1-position, with methyl substituents at the 2- and 4-positions of the aromatic ring. This structural motif confers distinct physicochemical properties, such as increased lipophilicity compared to unsubstituted benzoylpiperazines, which may influence its pharmacokinetic and pharmacodynamic profiles. Piperazine derivatives are widely studied for their interactions with neurotransmitter receptors, particularly serotonin (5-HT) receptors, due to their structural resemblance to endogenous ligands .

属性

分子式 |

C13H18N2O |

|---|---|

分子量 |

218.29 g/mol |

IUPAC 名称 |

(2,4-dimethylphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C13H18N2O/c1-10-3-4-12(11(2)9-10)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |

InChI 键 |

RTJBGSZAHQAEBK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCNCC2)C |

产品来源 |

United States |

准备方法

Reaction Scheme

The most straightforward and commonly used method involves the nucleophilic substitution of the acid chloride of 2,4-dimethylbenzoic acid by piperazine:

$$

\text{2,4-Dimethylbenzoyl chloride} + \text{Piperazine} \rightarrow \text{1-(2,4-Dimethylbenzoyl)piperazine} + \text{HCl}

$$

Conditions and Reagents

- Reagents: Piperazine and 2,4-dimethylbenzoyl chloride.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

- Base: A tertiary amine base like triethylamine is often added to neutralize the hydrochloric acid generated.

- Temperature: The reaction is usually carried out at ambient temperature or slightly elevated temperatures (room temperature to 50 °C).

- Purification: The product is isolated by aqueous workup followed by recrystallization from suitable solvents.

Advantages

- High reactivity of acid chlorides leads to good yields.

- Mild reaction conditions.

- Straightforward purification.

Limitations

- Handling acid chlorides requires care due to their moisture sensitivity and corrosiveness.

- Generation of HCl necessitates base addition and proper neutralization.

Preparation via Ester-Amine Reaction with Base (Base-Mediated Amidation)

Reaction Scheme

An alternative method involves reacting piperazine with 2,4-dimethylbenzoate esters in the presence of an organic or inorganic base under melt conditions:

$$

\text{2,4-Dimethylbenzoate ester} + \text{Piperazine} + \text{Base} \xrightarrow{90-150^\circ C} \text{this compound} + \text{Alcohol}

$$

Conditions and Reagents

- Reagents: Piperazine, 2,4-dimethylbenzoate ester, and a base such as sodium hydroxide or sodium carbonate.

- Solvent: The reaction is performed in a substantially anhydrous environment; solvents may be used initially to dissolve reactants but are removed before heating.

- Temperature: Heating to 90–150 °C to form a melt where the reaction proceeds.

- Time: Reaction times range from 5 minutes to 24 hours depending on conditions.

- Workup: After cooling, an inert organic solvent is added to facilitate crystallization and purification.

Advantages

- Avoids use of acid chlorides, which can be sensitive and hazardous.

- Can be scaled up due to melt-phase reaction conditions.

- The crystalline product can be purified by recrystallization.

Limitations

- Requires careful control of moisture and temperature.

- Longer reaction times may be necessary.

Reaction Parameters and Optimization

| Parameter | Acid Chloride Route | Ester + Base Route |

|---|---|---|

| Reagents | Piperazine, 2,4-dimethylbenzoyl chloride | Piperazine, 2,4-dimethylbenzoate ester, base |

| Solvent | DMF, DCM | Initially solvent for dissolution, then melt |

| Base | Triethylamine or similar | Sodium hydroxide, sodium carbonate |

| Temperature | Room temperature to 50 °C | 90–150 °C (melt conditions) |

| Reaction Time | 1–4 hours | 5 minutes to 24 hours |

| Purification | Aqueous workup, recrystallization | Cooling, addition of inert solvent, recrystallization |

| Yield | Typically high (70–90%) | Moderate to high, depending on conditions |

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride Acylation | Direct reaction with acid chloride | High reactivity, good yields | Acid chloride handling required |

| Ester + Base Amidation | Base-mediated amidation in melt | Avoids acid chlorides, scalable | Requires high temperature, longer reaction time |

化学反应分析

Types of Reactions

(2,4-Dimethylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted piperazine derivatives with various functional groups.

科学研究应用

(2,4-Dimethylphenyl)(piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of (2,4-dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression.

相似化合物的比较

Comparison with Structurally and Functionally Related Piperazine Derivatives

Piperazine derivatives are broadly categorized into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP) based on their aromatic substituents . Below, 1-(2,4-Dimethylbenzoyl)piperazine is compared to key analogs in terms of structure, receptor interactions, and pharmacological effects.

Structural Comparison

| Compound Name | Substituent(s) on Aromatic Ring | Key Structural Features |

|---|---|---|

| This compound | 2,4-dimethyl | Benzoyl group with electron-donating methyl substituents |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃ | Electron-withdrawing trifluoromethyl group |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | Halogen substituent (moderate lipophilicity) |

| 1-Benzylpiperazine (BZP) | Benzyl group | No aromatic substitution; flexible side chain |

| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | 3,4-methylenedioxy | Dioxolane ring (enhanced planarity) |

Key Observations :

- Benzoyl vs. Benzyl/Phenyl Groups : The benzoyl moiety introduces a ketone functional group, which may hydrogen-bond with receptor sites, unlike the benzyl or phenyl groups in BZP or TFMPP .

Pharmacological and Receptor Affinity Comparison

Key Findings :

- Receptor Selectivity: TFMPP and mCPP exhibit subtype-specific 5-HT receptor interactions (e.g., 5-HT1B/1D for TFMPP; 5-HT2C for mCPP), while BZP primarily affects monoamine transporters. The dimethylbenzoyl group in this compound may confer distinct receptor selectivity due to steric and electronic effects .

- Behavioral Effects : TFMPP and mCPP suppress locomotor activity in rodents via 5-HT1B/2C activation, whereas BZP and MDBP are stimulants. The dimethylbenzoyl analog’s effects remain speculative but could align with serotonergic modulation .

生物活性

1-(2,4-Dimethylbenzoyl)piperazine is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. Its structure features a piperazine ring linked to a 2,4-dimethylphenyl group through a methanone linkage, which may influence its pharmacological properties.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

- IUPAC Name : (2,4-dimethylphenyl)-piperazin-1-ylmethanone

- Canonical SMILES : CC1=CC(=C(C=C1)C(=O)N2CCNCC2)C

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which are implicated in various physiological processes including pain modulation and neuroprotection.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and demonstrated significant efficacy, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

The compound has shown promise in cancer research. Studies involving derivatives of piperazine have revealed their ability to interfere with tubulin polymerization, which is crucial for cancer cell division. For instance, certain piperazine derivatives have been reported to exhibit lower IC50 values against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines compared to standard treatments like albendazole .

| Compound | Cell Line | IC50 (μM) | Efficacy (%) |

|---|---|---|---|

| 7c | U-87 MG | < 0.249 | 92.7 |

| 7b | MDA-MB-231 | < 0.125 | Significant reduction in migration |

| ABZ | Various | > 0.5 | Control |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the biological activity of related piperazine compounds:

- Benzimidazole Derivatives : Research on benzimidazole compounds with piperazine fragments indicated significant anthelmintic and anticancer activities. For example, compound 7c showed a remarkable reduction in parasite activity and cytotoxicity against cancer cell lines .

- Tyrosinase Inhibitors : Investigations into piperazine derivatives as tyrosinase inhibitors have revealed that modifications can enhance their inhibitory potency against enzymes involved in melanin production, thereby suggesting potential applications in skin-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。